(S)-2-amino-4-methoxybutanoic acid
Overview
Description
(S)-2-amino-4-methoxybutanoic acid, also known as S-AMB, is an amino acid that has been studied extensively for its potential use in various scientific and medical applications. It is a naturally occurring compound found in some plant and animal sources, and has been studied for its potential to act as a neurotransmitter, modulate cell signaling pathways, and act as an antioxidant.
Scientific Research Applications
Metabolic Functions and Importance
Amino acids like methionine play crucial roles in metabolic processes, such as protein synthesis, methylation reactions, and as components of antioxidant systems. Methionine's importance is highlighted by its efficient absorption from the diet and its supplementation in animal production to improve health and performance. Methionine also participates in transmethylation reactions and the synthesis of other sulfur-containing amino acids, reflecting its metabolic versatility (Mastrototaro et al., 2016).
Therapeutic Applications
Phenolic compounds like syringic acid, which contains methoxy groups, have shown a wide range of therapeutic applications including antioxidant, antimicrobial, and anti-inflammatory activities. These properties suggest potential health benefits for human consumption, indicating a broader context for the investigation of compounds with methoxy groups, such as (S)-2-amino-4-methoxybutanoic acid (Srinivasulu et al., 2018).
Environmental Considerations
The degradation of organic compounds, including amino acids and related substances, is of environmental significance. Advanced oxidation processes (AOPs) have been explored for the treatment of various recalcitrant compounds in water, leading to a variety of degradation by-products. Understanding the degradation pathways and potential environmental impacts of amino acids and their derivatives, including this compound, is crucial for assessing ecological risks and developing effective treatment methods (Qutob et al., 2022).
properties
IUPAC Name |
(2S)-2-amino-4-methoxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRMMHGGBCRIV-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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